molecular formula C14H15N3O2 B12567961 Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- CAS No. 185012-94-6

Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-

Cat. No.: B12567961
CAS No.: 185012-94-6
M. Wt: 257.29 g/mol
InChI Key: ZDWSOCASUSZRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

185012-94-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-oxo-3,5,6,10b-tetrahydro-1H-benzo[f]cinnolin-9-yl)acetamide

InChI

InChI=1S/C14H15N3O2/c1-8(18)15-10-4-2-9-3-5-13-12(11(9)6-10)7-14(19)17-16-13/h2,4,6,12H,3,5,7H2,1H3,(H,15,18)(H,17,19)

InChI Key

ZDWSOCASUSZRBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCC3=NNC(=O)CC32)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the cinnolin ring system followed by the introduction of the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that Acetamide derivatives exhibit a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of acetamide derivatives against various pathogens. For example:

  • Antitubercular Activity: Compounds similar to Acetamide have shown significant efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The introduction of specific functional groups has been linked to enhanced biological activity .

Anticancer Potential

Research has also suggested that acetamide derivatives may possess anticancer properties. The mechanism of action often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways.

Anti-inflammatory Effects

Some acetamide compounds have demonstrated anti-inflammatory effects in preclinical models, indicating potential therapeutic applications in treating inflammatory diseases.

Study on Antitubercular Activity

A comprehensive study synthesized a series of acetamide derivatives and evaluated their activity against Mycobacterium tuberculosis. The results indicated that specific structural modifications significantly enhanced their potency compared to standard treatments .

CompoundStructureMIC (µM)Selectivity Index
Compound 6Structure4.10High
Compound 7Structure2.82Moderate
Compound 8Structure3.30High

Study on Anticancer Activity

Another study focused on the anticancer properties of acetamide derivatives against various cancer cell lines. The findings suggested that certain derivatives induced cell cycle arrest and apoptosis in human cancer cells, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler compound with a similar functional group but lacking the complex cinnolin ring system.

    Cinnoline Derivatives: Compounds with a cinnoline ring system, which may share some chemical properties but differ in functional groups and overall structure.

Uniqueness

Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- is unique due to its specific combination of functional groups and ring systems

Biological Activity

Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the biological activity of the specific compound Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- , exploring its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H23NO7
  • Molecular Weight : 437.44 g/mol
  • CAS Number : 86264-76-8

Biological Activities

The biological activities of this acetamide derivative can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that acetamide compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some acetamide analogues have shown moderate activity against specific strains due to structural features such as the presence of methoxy groups and piperazine moieties .

CompoundActivity TypeGram-positiveGram-negative
30ModerateYesNo
36ActiveYesYes
37ActiveYesYes

2. Anticancer Properties

Acetamides have been investigated for their anticancer potential. Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung carcinoma. The mechanism often involves the induction of apoptosis and inhibition of DNA synthesis .

3. Anti-inflammatory Effects

Acetamide derivatives have also shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and pathways .

4. CNS Activity

Some acetamides have been evaluated for their central nervous system (CNS) effects. They may exhibit analgesic and anticonvulsant activities, making them potential candidates for treating pain and seizure disorders .

Case Study 1: Antimicrobial Screening

A study conducted on various acetamide derivatives highlighted that compounds with specific substitutions were significantly more effective against bacterial strains. For example, compound 36 demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Evaluation

In vitro studies on human breast adenocarcinoma (MCF-7) revealed that certain acetamides could reduce cell viability by over 50% at concentrations below 20 µM. This suggests a strong potential for development as anticancer agents.

The mechanisms through which Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Modulation of Signaling Pathways : They may affect various signaling pathways involved in inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, given its complex polycyclic structure?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For example, similar benzo-fused cinnoline derivatives are synthesized via nucleophilic substitution or cyclization reactions, as demonstrated in hexahydro pyrimidine-thiol analogs . Key steps include:

  • Protecting reactive functional groups (e.g., ketones, amines) to prevent side reactions.
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., HRMS data for related compounds show deviations <0.001% ).
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with structurally related compounds (e.g., colchicine derivatives show distinct aromatic proton signals at δ 6.5–7.5 ppm ).
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass confirmation (e.g., molecular ion [M+H]+ at m/z 417.528 for a similar acetamide ).
  • Melting Point Analysis : Compare observed ranges with literature values (e.g., colchicine analogs melt between 142–157°C ).

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Solubility data from analogous compounds suggest:

  • Polar aprotic solvents (e.g., ethyl acetate, acetone) for initial dissolution.
  • Slow evaporation or cooling to induce crystallization. For example, colchicine derivatives crystallize effectively in ethanol-water mixtures (1:1 v/v) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone oxygen at position 2 is highly electrophilic ).
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., tubulin binding in colchicine analogs ).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.5 for similar acetamides ).

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, coupling patterns in benzo-fused cinnolines clarify aromatic proton assignments .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track atomic positions.
  • Cross-Validation : Compare IR carbonyl stretches (e.g., 1680–1720 cm1^{-1} for acetamide C=O ) with computational IR spectra.

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Flow Chemistry : Minimize exposure to air/moisture for oxygen- or moisture-sensitive steps.
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while reducing side products .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation.

Experimental Design & Data Analysis

Q. How to design assays for evaluating biological activity (e.g., antiproliferative effects)?

  • Methodological Answer :

  • Cell-Based Assays : Use MTT or SRB assays with IC50_{50} calculations. For colchicine analogs, IC50_{50} values range from 10–100 nM in cancer cell lines .
  • Target Validation : Confirm tubulin binding via competitive assays with fluorescent colchicine (e.g., fluorescence polarization ).
  • Control Compounds : Include colchicine and nocodazole as positive/negative controls.

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
  • Multivariate Analysis (PCA) : Identify critical variables affecting yield/purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.